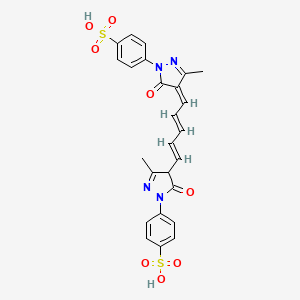
Oxonol 805 Blue
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxonol 805 Blue is a useful research compound. Its molecular formula is C25H22N4O8S2 and its molecular weight is 570.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cell Viability and Membrane Potential Assays
Oxonol 805 Blue is widely utilized as a fluorescent probe for assessing cell viability and membrane potential. Its ability to penetrate live cells and emit fluorescence upon interaction with cellular components makes it an invaluable tool in cell biology.
- Mechanism of Action : Oxonol dyes, including this compound, are sensitive to changes in membrane potential. When the membrane potential is negative, the dye accumulates within the cell, producing a fluorescent signal. Conversely, in depolarized cells, the dye is expelled, leading to reduced fluorescence.
-
Applications :
- Yeast Viability Testing : In studies involving Saccharomyces cerevisiae, this compound has been employed to determine cell viability by measuring fluorescence intensity after treatment with various stressors .
- Cancer Cell Research : The dye has also been used to evaluate the effects of chemotherapeutic agents on cancer cells by monitoring changes in membrane potential as an indicator of cell health .
Environmental Monitoring
This compound plays a role in environmental science as a tracer for studying water quality and pollutant dynamics.
- Water Quality Assessment : The dye's fluorescent properties allow for the detection of microbial contamination in water sources. By incorporating this compound into water samples, researchers can visualize and quantify microbial populations based on fluorescence intensity.
- Pollution Tracking : The compound can be used to track the dispersion of pollutants in aquatic environments, providing insights into the movement and degradation of contaminants over time.
Data Tables
The following tables summarize key findings and applications of this compound across different fields:
Case Study: Yeast Viability Testing
In a study published by FEMS Yeast Research, researchers utilized this compound to assess the viability of yeast cells under oxidative stress. The experiment involved exposing yeast cultures to hydrogen peroxide and measuring fluorescence intensity at various time points. Results indicated a significant decrease in fluorescence correlating with increased cell death, demonstrating the dye's effectiveness in viability assays .
Case Study: Environmental Monitoring
A recent investigation into water quality used this compound as a fluorescent marker to detect bacterial contamination in river systems. The study highlighted that areas with higher fluorescence levels corresponded with increased bacterial counts, validating the dye's application as an environmental monitoring tool .
特性
分子式 |
C25H22N4O8S2 |
|---|---|
分子量 |
570.6 g/mol |
IUPAC名 |
4-[3-methyl-4-[(1E,3E,5Z)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C25H22N4O8S2/c1-16-22(24(30)28(26-16)18-8-12-20(13-9-18)38(32,33)34)6-4-3-5-7-23-17(2)27-29(25(23)31)19-10-14-21(15-11-19)39(35,36)37/h3-15,22H,1-2H3,(H,32,33,34)(H,35,36,37)/b5-3+,6-4+,23-7- |
InChIキー |
ZYEKPKUEHLUSET-GSLHRLMQSA-N |
異性体SMILES |
CC1=NN(C(=O)C1/C=C/C=C/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C)C4=CC=C(C=C4)S(=O)(=O)O |
正規SMILES |
CC1=NN(C(=O)C1C=CC=CC=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C)C4=CC=C(C=C4)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















